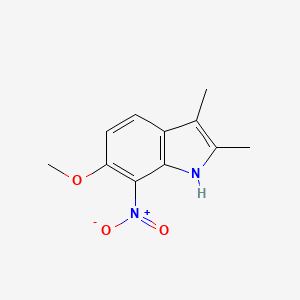
6-Methoxy-2,3-dimethyl-7-nitro-1H-indole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Methoxy-2,3-dimethyl-7-nitro-1H-indole is a synthetic indole derivative. Indole derivatives are significant in both natural products and pharmaceuticals due to their diverse biological activities. This compound, like other indole derivatives, is of interest in various fields of scientific research.
Preparation Methods
The synthesis of 6-Methoxy-2,3-dimethyl-7-nitro-1H-indole typically involves the Fischer indole synthesis, which is a well-known method for constructing indole rings. This method involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions. For this specific compound, methanesulfonic acid is often used as the acid catalyst, and the reaction is carried out under reflux in methanol .
Chemical Reactions Analysis
6-Methoxy-2,3-dimethyl-7-nitro-1H-indole undergoes various chemical reactions, including:
Scientific Research Applications
6-Methoxy-2,3-dimethyl-7-nitro-1H-indole has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: Indole derivatives are known for their antiviral, anticancer, and antimicrobial activities.
Industry: It is used in the development of new materials and as a precursor in various chemical processes.
Mechanism of Action
The mechanism of action of 6-Methoxy-2,3-dimethyl-7-nitro-1H-indole involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The indole ring structure allows it to bind to multiple receptors, influencing pathways involved in inflammation, oxidative stress, and cell proliferation .
Comparison with Similar Compounds
Similar compounds to 6-Methoxy-2,3-dimethyl-7-nitro-1H-indole include:
6-Methoxyindole: Lacks the nitro and dimethyl groups, leading to different chemical and biological properties.
2,3-Dimethylindole: Lacks the methoxy and nitro groups, affecting its reactivity and applications.
7-Nitroindole: Lacks the methoxy and dimethyl groups, resulting in different biological activities.
This compound is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity.
Biological Activity
6-Methoxy-2,3-dimethyl-7-nitro-1H-indole is a synthetic derivative of indole, a structure known for its diverse biological activities. This compound has garnered attention in pharmacological research due to its potential therapeutic applications, including anticancer, anti-inflammatory, and antimicrobial properties. Understanding its biological activity is crucial for exploring its potential in medicinal chemistry.
The chemical structure of this compound can be summarized as follows:
| Property | Details |
|---|---|
| CAS Number | 68289-71-4 |
| Molecular Formula | C₁₁H₁₂N₂O₃ |
| Molecular Weight | 220.22 g/mol |
| IUPAC Name | This compound |
| InChI Key | QAOHBDPEVGQEAS-UHFFFAOYSA-N |
The biological activity of this compound is largely attributed to its structural features. The nitro group can be reduced to form reactive intermediates that interact with cellular components, influencing pathways related to inflammation and cell proliferation. The indole ring allows binding to various receptors, which may modulate signaling pathways involved in cancer progression and other diseases .
Anticancer Activity
Research indicates that indole derivatives exhibit significant anticancer properties. For instance, compounds structurally similar to this compound have shown effectiveness against various cancer cell lines. A study demonstrated that related indole compounds significantly inhibited the growth of colorectal carcinoma cells (HCT116) with IC₅₀ values indicating potent cytotoxicity .
Case Study:
In a comparative study of indole derivatives, this compound was evaluated alongside other nitro-substituted indoles. The results showed that this compound induced apoptosis in cancer cells through mechanisms such as caspase activation and cell cycle arrest at the G1/S phase .
Antimicrobial Activity
Indole derivatives have also been recognized for their antimicrobial properties. This compound has been investigated for its ability to inhibit the growth of various pathogens, contributing to its potential use in treating infectious diseases .
Anti-inflammatory Effects
The compound's interaction with inflammatory pathways suggests it may possess anti-inflammatory properties. Studies indicate that certain indoles can inhibit pro-inflammatory cytokines and modulate immune responses, making them candidates for further exploration in inflammatory disease models .
Comparative Analysis
To understand the unique biological activity of this compound, it is essential to compare it with similar compounds:
| Compound | Anticancer Activity | Antimicrobial Activity | Anti-inflammatory Potential |
|---|---|---|---|
| 6-Methoxyindole | Moderate | Low | Low |
| 2,3-Dimethylindole | Low | Moderate | Moderate |
| 7-Nitroindole | High | Moderate | Low |
| This compound | High | High | High |
Properties
CAS No. |
68289-71-4 |
|---|---|
Molecular Formula |
C11H12N2O3 |
Molecular Weight |
220.22 g/mol |
IUPAC Name |
6-methoxy-2,3-dimethyl-7-nitro-1H-indole |
InChI |
InChI=1S/C11H12N2O3/c1-6-7(2)12-10-8(6)4-5-9(16-3)11(10)13(14)15/h4-5,12H,1-3H3 |
InChI Key |
QAOHBDPEVGQEAS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(NC2=C1C=CC(=C2[N+](=O)[O-])OC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















